4-Bromo-2-nitrophenylhydrazine
Overview
Description
4-Bromo-2-nitrophenylhydrazine is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of phenylhydrazine, characterized by the presence of a bromine atom at the 4-position and a nitro group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrophenylhydrazine can be synthesized through a multi-step process starting from 4-bromo-1-fluoro-2-nitrobenzene. The synthesis involves the following steps :
- Dissolve 4-bromo-1-fluoro-2-nitrobenzene in ethanol.
- Cool the solution using an ice bath.
- Add hydrazine hydrate dropwise to the solution.
- Stir the mixture at room temperature overnight.
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the diazotization of arylamine followed by reduction. The process includes the following steps :
- Arylamine undergoes diazotization to form a diazonium salt.
- The diazonium salt is then reduced using sodium metabisulfite under controlled temperature (10-35°C) and pH (7) conditions.
- The product is purified and dried to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrazine hydrate and sodium metabisulfite.
Substitution: Reagents such as isopropenylmagnesium bromide can be used for substitution reactions.
Major Products:
- Reduction of the nitro group yields 4-bromo-2-aminophenylhydrazine.
- Substitution reactions can produce various substituted phenylhydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-nitrophenylhydrazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-nitrophenylhydrazine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the bromine atom can participate in substitution reactions. These interactions enable the compound to modify proteins and other biomolecules, making it useful in various biochemical applications .
Comparison with Similar Compounds
- 4-Bromo-3-nitrophenylhydrazine
- 4-Bromo-2-aminophenylhydrazine
- 4-Bromo-2-nitroaniline
Comparison: 4-Bromo-2-nitrophenylhydrazine is unique due to the presence of both a bromine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Properties
IUPAC Name |
(4-bromo-2-nitrophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMLHCYLAJHQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420678 | |
Record name | 4-Bromo-2-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59488-34-5 | |
Record name | 4-Bromo-2-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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